Cas no 477872-04-1 (N-(3,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide)

N-(3,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(3,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
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- MDL: MFCD02102458
N-(3,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC28014-1g |
N-(3,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide |
477872-04-1 | tech | 1g |
£1078.00 | 2025-02-21 | |
A2B Chem LLC | AI83205-1mg |
N-(3,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide |
477872-04-1 | >90% | 1mg |
$202.00 | 2023-12-30 | |
abcr | AB296785-1g |
N-(3,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, 90%; . |
477872-04-1 | 90% | 1g |
€1312.80 | 2025-02-19 | |
Apollo Scientific | PC28014-500mg |
N-(3,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide |
477872-04-1 | tech | 500mg |
£539.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397870-1g |
N-(3,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide |
477872-04-1 | 90% | 1g |
¥8121.00 | 2024-05-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00888597-1g |
N-(3,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide |
477872-04-1 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
abcr | AB296785-500mg |
N-(3,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, 90%; . |
477872-04-1 | 90% | 500mg |
€678.60 | 2025-02-19 | |
A2B Chem LLC | AI83205-1g |
N-(3,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide |
477872-04-1 | 1g |
$1586.00 | 2024-04-19 | ||
1PlusChem | 1P00IY3P-500mg |
N-(3,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide |
477872-04-1 | 500mg |
$833.00 | 2024-05-01 | ||
Apollo Scientific | PC28014-5g |
N-(3,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide |
477872-04-1 | tech | 5g |
£4312.00 | 2025-02-21 |
N-(3,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide Related Literature
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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4. Water
Additional information on N-(3,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
N-(3,4-Difluorophenyl)-2-(1-Methyl-1H-Pyrrol-2-Yl)-2-Oxoacetamide: A Comprehensive Overview
N-(3,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide (CAS No. 477872-04-1) is a chemically synthesized compound with a unique molecular structure that has garnered attention in various scientific domains. This compound is characterized by its difluorophenyl group, which contributes to its distinct electronic and steric properties, and its pyrrole ring, which adds versatility to its chemical reactivity. The acetamide moiety further enhances its functional diversity, making it a valuable molecule for research and potential applications in pharmacology, materials science, and organic synthesis.
Recent studies have highlighted the potential of N-(3,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide in drug discovery. Its difluorophenyl group has been shown to enhance the compound's ability to interact with specific biological targets, such as enzymes and receptors. This interaction is crucial for developing therapeutic agents with high specificity and efficacy. Researchers have explored its role in inhibiting key enzymes involved in metabolic disorders, making it a promising candidate for the treatment of conditions like diabetes and obesity.
The pyrrole ring in this compound plays a significant role in its electronic properties. Pyrrole is known for its aromaticity and ability to participate in π–π interactions, which are essential for molecular recognition and binding in biological systems. The methyl substitution on the pyrrole ring further modulates these properties, providing additional flexibility in designing drug molecules with tailored activities.
From a synthetic chemistry perspective, the preparation of N-(3,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide involves a series of well-established reactions. The synthesis typically begins with the preparation of the difluorophenyl amine intermediate, followed by coupling reactions to introduce the pyrrole moiety. The final step involves cyclization to form the acetamide group, ensuring the stability and functionality of the molecule.
Recent advancements in computational chemistry have provided deeper insights into the molecular dynamics of this compound. Molecular docking studies have revealed that N-(3,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-Yl)-2-Oxoacetamide exhibits strong binding affinities towards several protein targets. These findings underscore its potential as a lead compound for drug development programs targeting various diseases.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). The difluorophenyl group contributes to its stability under thermal and photochemical conditions, while the pyrrole ring enhances its conjugation capabilities.
Furthermore, recent research has explored the environmental impact of N-(3,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-Yl)-2-Oxoacetamide. Studies indicate that it exhibits biodegradability under specific conditions, reducing concerns about its persistence in ecosystems. This attribute is particularly important for industries seeking sustainable chemical solutions.
In conclusion, N-(3,4-Difluorophenyl)-2-(1-Methyl-1H-Pyrrol-Yl)-Yl-Oxoacetamide (CAS No. 477872-Yl-Yl) is a versatile compound with multifaceted applications across various scientific disciplines. Its unique molecular structure enables it to serve as a valuable tool in drug discovery, materials science, and organic synthesis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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